4-(2-Tert-butylphenoxy)butyl thiocyanate
Description
4-(2-Tert-butylphenoxy)butyl thiocyanate is an organosulfur compound characterized by a thiocyanate (-SCN) group, a butyl chain, and a 2-tert-butylphenoxy substituent. Its IUPAC name, derived from structural data , highlights the tert-butylphenoxy group attached to the fourth carbon of a butyl chain terminating in a thiocyanate moiety.
Properties
CAS No. |
5362-15-2 |
|---|---|
Molecular Formula |
C15H21NOS |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
4-(2-tert-butylphenoxy)butyl thiocyanate |
InChI |
InChI=1S/C15H21NOS/c1-15(2,3)13-8-4-5-9-14(13)17-10-6-7-11-18-12-16/h4-5,8-9H,6-7,10-11H2,1-3H3 |
InChI Key |
IVLJPZRIGRFHKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCSC#N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCSC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Thiocyanate Family
Thiocyanate-containing compounds vary widely in biological and chemical behavior based on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thiocyanate Derivatives
Key Observations:
- Steric Effects: The tert-butyl group in this compound likely increases steric hindrance and lipophilicity compared to linear chains (e.g., butoxyethoxy in 2-[2-butoxyethoxy]ethyl thiocyanate). This could influence solubility and reactivity in organic media .
- Synthetic Routes: 4-(Methylthio)butyl thiocyanate is synthesized via nucleophilic substitution between S-methylthiolanium ions and thiocyanate anions . A similar pathway may apply to the target compound, with tert-butylphenoxy as the leaving group.
- Biological Activity: Thiocyanates generally exhibit goitrogenic effects by inhibiting iodide uptake via sodium-iodide symporter (NIS) .
tert-Butylphenol Derivatives
Compounds sharing the tert-butylphenol moiety but lacking thiocyanate functionality provide insights into the role of this substituent:
- 4-tert-Butylphenethyl quinazolin-4-yl ether : Contains a quinazoline ring linked via an ether. The tert-butyl group enhances thermal stability, suggesting similar benefits in the target compound .
- 4-tert-Butylphenol: A precursor in polymer synthesis; its hydroxyl group is often functionalized to ethers or esters, as seen in this compound .
Analytical Characterization Methods
While direct data for this compound are sparse, analytical techniques applied to similar compounds include:
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